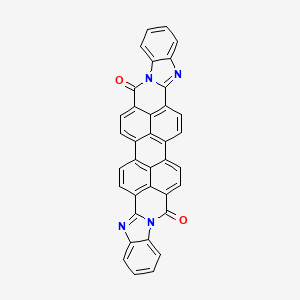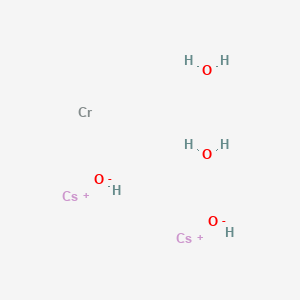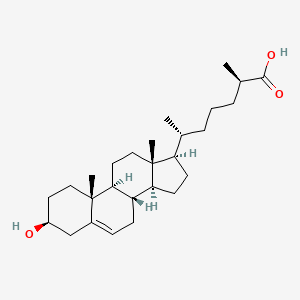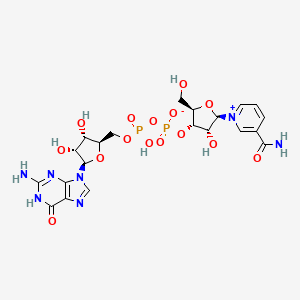
Nicotinamide guanine dinucleotide sodium salt
Übersicht
Beschreibung
Nicotinamide guanine dinucleotide sodium salt, also known as NAD+, is an analog of β-NAD . It is a coenzyme found in all living cells and plays a crucial role in energy metabolism and cellular signaling . NAD+ is a derivative of vitamin B3, also known as niacin, and is involved in various biological processes, including DNA repair, cell death, and aging .
Molecular Structure Analysis
The molecular formula of this compound is C21H28N7O15P2 . Its molecular weight is 703.42 .
Chemical Reactions Analysis
This compound may be used as a preferred substrate of specific snake Trimeresurus stejnegeri venom phospodiesterase and a substrate to study the specificity and kinetics of ADP-ribosyl cyclase .
Physical And Chemical Properties Analysis
This compound appears as an off-white to yellow powder . It is soluble in water, producing a clear and almost colorless to yellow solution at 50 mg/ml . The sodium content is 1.7 - 7.5% on a dry basis , and the water content is less than 10% .
Wissenschaftliche Forschungsanwendungen
Metabolic Functions and Biochemical Properties
Nicotinamide guanine dinucleotide (NGD), an analog of Nicotinamide adenine dinucleotide (NAD), plays a crucial role in various metabolic pathways such as glycolysis, β-oxidation, and oxidative phosphorylation. NGD, along with another NAD analog, nicotinamide hypoxanthine dinucleotide (NHD), demonstrates significant increases in Nmnat3-overexpressing mice, highlighting their importance in NAD metabolism and its association with aging and age-related diseases. NGD and NHD are found in various murine tissues, and their synthesis and degradation partially rely on Nmnat3 and CD38. Despite their lower affinity compared to NAD, NGD and NHD serve as coenzymes for alcohol dehydrogenase (ADH) in vitro, but cannot be used as substrates for SIRT1, SIRT3, and PARP1, which marks their distinct biological functions as coenzymes (Yaku et al., 2019).
Molecular Recognition and DNA Interaction
The role of NGD in molecular recognition within DNA helices has been explored. Studies involving the incorporation of nicotinamide mononucleotide (NMN) at the 3'-terminus of an oligodeoxynucleotide show that NMN(+) can engage in specific pairing interactions within DNA helices. The stability of duplexes and triplexes with NMN(+)-containing strands vary, suggesting specific pairing, particularly stable when a guanine and an adenine face the NMN(+) residue. This indicates that NMN(+) residues, and by extension NGD, can be recognized selectively in DNA helices, compatible with molecular recognition in nucleic acids (Göckel & Richert, 2015).
Role in Immune System and Hypertension
NGD plays a role in the immune system's response to high salt conditions. Salt-sensing mechanisms in hypertension, especially in relation to the kidney and central nervous system, have been well studied. Recent studies suggest that immune cells, particularly antigen-presenting cells (APCs), can sense sodium (Na+). In this context, nicotinamide adenine dinucleotide phosphate oxidase-dependent formation of immunogenic IsoLG-protein adducts in dendritic cells leads to inflammation and hypertension. The salt-sensing kinase SGK1 in APCs mediates salt-induced expression and assembly of epithelial sodium channels (ENaC), promoting salt-sensitive hypertension by activating nicotinamide adenine dinucleotide phosphate oxidase and forming IsoLG-protein adducts (Van Beusecum et al., 2019).
Cellular Uptake and Transport
The discovery of specific transporters for NMN, such as Slc12a8, has highlighted the importance of NMN and NGD in cellular NAD+ metabolism. Slc12a8 is highly expressed in the mouse small intestine and regulates the uptake of NMN, which is crucial for maintaining NAD+ levels. This transporter specifically transports NMN but not nicotinamide riboside and is dependent on the presence of sodium ion. Slc12a8 deficiency significantly decreases NAD+ levels in the jejunum and ileum, which is associated with reduced NMN uptake (Grozio et al., 2018).
General NAD+ Metabolism and Disease Associations
NGD's parent molecule, NAD(+), functions as both a coenzyme for hydride-transfer enzymes and a substrate for NAD(+)-consuming enzymes, including ADP-ribose transferases, poly(ADP-ribose) polymerases, cADP-ribose synthases, and sirtuins. The roles of NAD(+) in health, aging, and disease have been extensively studied, establishing its protective roles and potential therapeutic applications to prevent neurodegenerative conditions and to fight infections. The contribution of NAD(+) metabolism to lifespan extension in model systems indicates that therapies to boost NAD(+) might promote beneficial effects of calorie restriction. The use of nicotinamide riboside, a nucleoside precursor of NAD(+) in eukaryotic systems, could be advantageous in elevating NAD(+) levels without the side effects associated with other forms of supplementation (Belenky et al., 2007).
Wirkmechanismus
Target of Action
Nicotinamide guanine dinucleotide sodium salt (NGD+) primarily targets phosphodiesterase and ADP-ribosyl cyclase . These enzymes play a crucial role in various biochemical reactions, including the regulation of intracellular calcium levels and the generation of cyclic ADP-ribose .
Mode of Action
NGD+ acts as a substrate for these enzymes. It interacts with phosphodiesterase and ADP-ribosyl cyclase, facilitating their catalytic activities . It’s important to note that ngd+ cannot be used as substrates for sirt1, sirt3, and parp1 .
Biochemical Pathways
NGD+ is involved in the regulation of various metabolic pathways. It serves as a coenzyme for alcohol dehydrogenase (ADH) in vitro, although its affinity is much lower than that of NAD . It is also used to determine the activity of proteins that generate cyclic-ADP-ribose (cADPR) in the ADP-ribosyl cyclase family .
Pharmacokinetics
It is known that the synthesis and degradation of ngd+ partially rely on nmnat3 and cd38 . More research is needed to fully understand the ADME properties of NGD+ and their impact on its bioavailability.
Result of Action
The interaction of NGD+ with its targets results in the regulation of various biochemical reactions. For instance, it facilitates the catalytic activities of phosphodiesterase and ADP-ribosyl cyclase . It’s important to note that ngd+ cannot be used as substrates for sirt1, sirt3, and parp1 .
Action Environment
The action, efficacy, and stability of NGD+ can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of NGD+ . More research is needed to fully understand how different environmental factors influence the action of NGD+.
Safety and Hazards
Nicotinamide guanine dinucleotide sodium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(32)15(9(5-29)40-19)42-45(37,38)43-44(35,36)39-6-10-12(30)13(31)20(41-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-32H,5-6H2,(H6-,22,23,25,26,33,34,35,36,37,38)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWWFYZGVSCDOU-NAJQWHGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O15P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5624-35-1 | |
| Record name | Nicotinamide guanine dinucleotide sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydrobenzo[h]quinazolin-2-ol](/img/structure/B6595800.png)


![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)
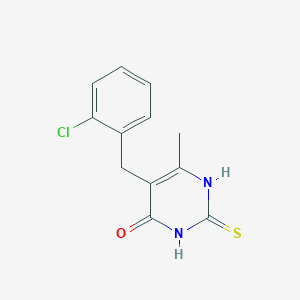
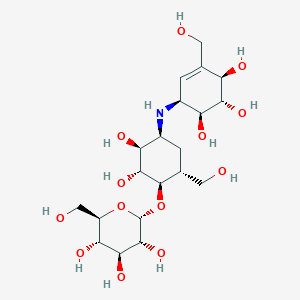
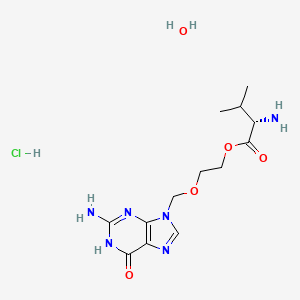

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B6595851.png)
